molecular formula C11H17ClN2O2 B1381039 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride CAS No. 1803592-00-8

2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride

Cat. No. B1381039
CAS RN: 1803592-00-8
M. Wt: 244.72 g/mol
InChI Key: KGENCZVNJOZDTC-UHFFFAOYSA-N
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Description

“2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride” is a chemical compound with the molecular formula C11H17ClN2O2 . It is also known as Acetamide, N-(2-methoxyphenyl)-, and has a molecular weight of 165.1891 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature .


Molecular Structure Analysis

The molecular structure of “2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride” can be represented by the InChI code: 1S/C9H12N2O2.ClH/c1-13-8-4-2-7(3-5-8)11-9(12)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study focused on the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, exploring various substitutions and their biological evaluation as opioid kappa agonists. This research is significant for understanding the chemical properties and potential therapeutic applications of compounds similar to 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride (Barlow et al., 1991).

Metabolism Studies

  • Another study investigated the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This research provides insights into the metabolic pathways and potential environmental impact of related compounds (Coleman et al., 2000).

Green Synthesis Applications

  • Research on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes, highlights the potential for environmentally friendly production methods for related chemicals (Zhang Qun-feng, 2008).

Molecular Structure Analysis

  • The study of the molecular structure and docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide as an anticancer drug showcases the importance of structural analysis in drug development (Sharma et al., 2018).

Hydrogen Bond Studies

  • Hydrogen bond studies in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides provide insights into the chemical bonding and interactions relevant to similar compounds (Romero & Margarita, 2008).

Future Directions

The future directions for “2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in drug development. The 2-aminothiazole scaffold, for instance, is a characteristic structure in drug development and has several biological activities, making it a promising area for future research .

Mechanism of Action

Target of Action

The primary targets of 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride are Bcr-Abl and HDAC1 . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC1 is a histone deacetylase enzyme involved in gene regulation .

Mode of Action

The compound interacts with its targets by inhibiting their activity . By inhibiting Bcr-Abl and HDAC1, the compound disrupts their normal function, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of Bcr-Abl and HDAC1 affects multiple biochemical pathways. Bcr-Abl is involved in cell growth and differentiation, so its inhibition can lead to the suppression of these processes . On the other hand, HDAC1 is involved in gene expression regulation, so its inhibition can lead to changes in gene expression patterns .

Pharmacokinetics

It is known that the compound is stable at room temperature , which suggests that it may have good bioavailability.

Result of Action

The inhibition of Bcr-Abl and HDAC1 by 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride leads to potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that the compound may have potential as an anticancer therapeutic .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride. For instance, the compound is stable at room temperature , suggesting that it may be less effective or stable under different temperature conditions

properties

IUPAC Name

2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-15-10-5-3-2-4-9(10)6-7-13-11(14)8-12;/h2-5H,6-8,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGENCZVNJOZDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803592-00-8
Record name Acetamide, 2-amino-N-[2-(2-methoxyphenyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803592-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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